Piperidin-4-ylmethyl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride

Description

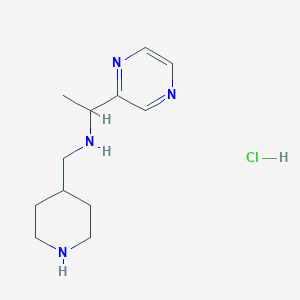

Piperidin-4-ylmethyl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride is a heterocyclic organic compound featuring a piperidine core substituted with a pyrazine-containing ethylamine moiety. The molecular formula is C₁₆H₂₂ClN₅, with a molecular weight of 319.83 g/mol . Its structure combines a six-membered piperidine ring (a common scaffold in medicinal chemistry) with a pyrazine heterocycle, which is notable for its electron-deficient aromatic system.

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)-1-pyrazin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4.ClH/c1-10(12-9-14-6-7-15-12)16-8-11-2-4-13-5-3-11;/h6-7,9-11,13,16H,2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIARHNAMLBSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)NCC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-75-6 | |

| Record name | 2-Pyrazinemethanamine, α-methyl-N-(4-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Piperidin-4-ylmethyl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrazine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Research indicates that compounds containing both piperidine and pyrazine structures often exhibit multiple mechanisms of action, primarily through the inhibition of various enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Kinases : Piperidine derivatives have been shown to inhibit serine/threonine kinases, which are crucial in regulating cell proliferation and inflammatory processes. This inhibition can potentially lead to therapeutic effects in conditions like cancer and inflammatory diseases .

- Anticancer Activity : Studies have highlighted the anticancer potential of similar compounds, demonstrating their ability to induce apoptosis in tumor cells. For instance, analogs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic effects .

- Cholinesterase Inhibition : Some derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets for Alzheimer's disease treatment . This dual inhibition can enhance cognitive function by increasing acetylcholine levels in the brain.

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity : A study evaluated the compound's effects on the proliferation of human tumor cell lines such as HeLa and A375, revealing that it significantly reduced cell viability at concentrations as low as 0.62 µM . This suggests a strong potential for development as an anticancer agent.

- Inflammatory Disease Models : In vivo studies using animal models of inflammatory diseases showed that compounds with similar structures could reduce symptoms associated with conditions like rheumatoid arthritis and inflammatory bowel disease by modulating kinase activity .

- Neuroprotective Effects : Research focused on Alzheimer's disease indicated that piperidine derivatives could protect neuronal cells from oxidative stress while enhancing cognitive function through cholinesterase inhibition .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the role of pyrazine derivatives, including compounds similar to piperidin-4-ylmethyl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride, as promising anticancer agents. Research has shown that these compounds can inhibit specific pathways involved in cancer proliferation and metastasis. For instance, a study demonstrated that certain pyrazine-based small molecules exhibit cytotoxic effects on various human cancer cell lines, suggesting their potential as effective cancer therapeutics .

| Compound | Activity | Target |

|---|---|---|

| Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride | Cytotoxic | SHP2 protein pathway |

| Piperidin derivatives | Cytotoxic | Various cancer cell lines |

Neurological Disorders

Piperidine derivatives are being investigated for their potential in treating neurological disorders such as Alzheimer's disease and Lewy Body dementia. Specifically, compounds that act as muscarinic receptor 4 (M4) antagonists have shown promise in alleviating cognitive deficits associated with these conditions. The incorporation of piperidine structures enhances the bioavailability and efficacy of these compounds in targeting neurodegenerative pathways .

| Disorder | Compound Type | Mechanism |

|---|---|---|

| Alzheimer's Disease | M4 antagonists | Modulation of cholinergic signaling |

| Lewy Body Dementia | Piperidine derivatives | Cognitive enhancement |

Enzyme Inhibition

Many piperidine derivatives function as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cognitive function .

Targeting Protein Pathways

The compound may also interact with specific protein pathways involved in cell signaling and proliferation. For example, the SHP2 protein pathway is critical in cancer biology, and inhibitors targeting this pathway are being developed from piperidine-based scaffolds .

Case Studies

Several studies illustrate the practical applications and effectiveness of piperidine derivatives:

Study on Anticancer Properties

A significant study evaluated the cytotoxic effects of a series of pyrazine-containing compounds against various cancer cell lines. The results indicated that these compounds could induce apoptosis more effectively than traditional chemotherapeutics like bleomycin .

Neurological Research

In another study focusing on Alzheimer's treatment, researchers synthesized a series of piperidine-based compounds that demonstrated dual inhibition of AChE and BuChE. These compounds not only improved cognitive function in animal models but also showed reduced side effects compared to existing treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing piperidine, pyrazine, or related heterocyclic frameworks.

Methyl-piperidin-3-yl-(1-pyrazin-2-yl-ethyl)-amine Hydrochloride (CAS 1289385-34-7)

- Molecular Formula : C₁₃H₂₀ClN₅

- Molecular Weight : 289.78 g/mol

- Key Differences :

- Substitution at the piperidin-3-yl position instead of piperidin-4-yl.

- Addition of a methyl group on the piperidine nitrogen.

- Implications :

[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine Hydrochloride (CAS 1361116-27-9)

- Molecular Formula : C₁₆H₂₂ClN₅

- Molecular Weight : 319.83 g/mol

- Key Differences :

- Incorporates a pyridine ring linked via an ethyl spacer to the piperidine.

- Pyrazine is directly attached to the pyridine rather than the ethylamine chain.

- Increased molecular rigidity compared to the target compound.

Piperidin-4-ylmethyl-(1-thiazol-2-yl-ethyl)-amine Hydrochloride

- Molecular Formula : C₁₁H₁₉ClN₄S

- Molecular Weight : 298.81 g/mol

- Key Differences :

- Replacement of pyrazine with a thiazole heterocycle.

- Implications: Thiazole’s sulfur atom enhances hydrogen-bonding capacity and may improve antimicrobial or antiviral activity . Reduced electron-deficient character compared to pyrazine, altering binding to enzymes like monoamine oxidases.

Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzimidazol-2-yl]-amine Hydrochloride (CAS 1185319-90-7)

- Molecular Formula : C₂₀H₂₅ClN₄O₂S

- Molecular Weight : 420.96 g/mol

- Key Differences :

- Incorporation of a benzimidazole core and a toluene-sulfonyl group.

- Implications :

Structural and Functional Analysis Table

Research Findings and Trends

- Piperidine Position Matters : Substitution at piperidin-4-yl (target compound) versus piperidin-3-yl (CAS 1289385-34-7) affects steric interactions with biological targets, as shown in crystallographic studies of related piperidine derivatives .

- Heterocycle Swap : Replacing pyrazine with thiazole () or pyridine () alters electronic properties and hydrogen-bonding capacity, influencing target selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Piperidin-4-ylmethyl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Mannich reactions using formaldehyde, pyrazine derivatives, and piperidine precursors. For example, analogous piperidinylamine hydrochlorides are synthesized via condensation reactions followed by HCl salt formation . Purification typically involves recrystallization or column chromatography. Purity optimization requires monitoring via HPLC (≥98% purity threshold) and structural validation using NMR (e.g., H and C) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hygroscopic degradation. Use PPE (gloves, lab coat, goggles) during handling. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels . Stability studies indicate no decomposition under recommended storage conditions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm piperidine and pyrazine ring integration and hydrochloride salt formation.

- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for MW 292.2 ± 0.5 Da) .

- HPLC : Assess purity using a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of piperidine-pyrazine derivatives?

- Methodological Answer : Conduct meta-analyses of in vitro assays (e.g., receptor binding, cytotoxicity) under standardized conditions (pH 7.4, 37°C). Compare IC values across studies, accounting for variables like cell line specificity (e.g., HEK293 vs. HeLa) and solvent effects (DMSO vs. saline). Structural analogs with 4-methylpiperazine substitutions show divergent activity in receptor binding assays, suggesting substituent-dependent effects .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (K) for targets like GPCRs or kinases. Molecular docking studies (e.g., AutoDock Vina) can predict binding poses, validated via mutagenesis (e.g., alanine scanning of active-site residues) . For in vivo models, dose-response studies in rodents should include pharmacokinetic profiling (t, C) .

Q. How can structural modifications enhance the compound’s selectivity for specific biochemical pathways?

- Methodological Answer : Introduce substituents at the piperidine N-atom (e.g., acetyl or benzyl groups) to modulate lipophilicity and hydrogen-bonding capacity. For example, 4-methylpiperazine analogs exhibit improved selectivity for serotonin receptors due to steric and electronic effects . SAR studies should compare logP (calculated via ChemAxon) and in vitro permeability (Caco-2 assays) .

Data Contradiction Analysis

Q. Discrepancies in reported acute toxicity How should researchers assess reliability?

- Methodological Answer : Cross-reference GHS classifications: Some analogs are classified as Category 4 (oral toxicity, H302) , while others are unclassified due to insufficient data . Validate via acute oral toxicity tests in rodents (OECD 423), measuring LD and histopathological endpoints. Contradictions may arise from impurities (e.g., residual solvents) or assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.